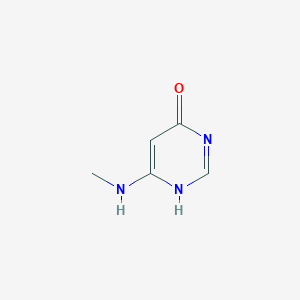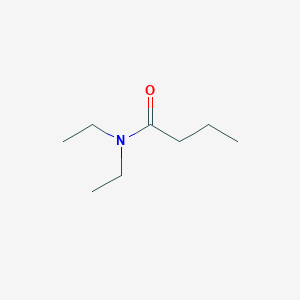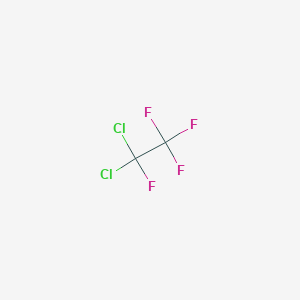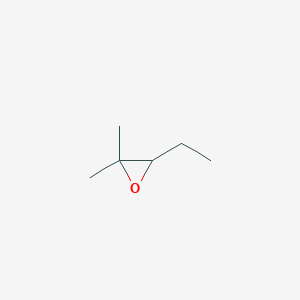![molecular formula C11H19O- B072238 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate CAS No. 1308-82-3](/img/structure/B72238.png)
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate, also known as menthol, is a natural compound found in peppermint and other mint plants. It has been used for centuries for its medicinal properties and is widely used in the food, cosmetic, and pharmaceutical industries. In
Mecanismo De Acción
Menthol acts on the body through several mechanisms. It activates the cold-sensitive receptors in the skin, which produces a cooling sensation and can help to relieve pain. It also acts as a mild anesthetic and can help to reduce inflammation. Menthol has been found to have an effect on the TRPM8 receptor, which is involved in pain sensation and temperature regulation.
Efectos Bioquímicos Y Fisiológicos
Menthol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve respiratory function, and have a calming effect on the nervous system. Menthol has also been found to have an effect on the immune system, with studies showing that it can increase the production of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages for use in lab experiments. It is a natural compound and is widely available, making it easy to obtain for research purposes. It also has a wide range of applications, making it useful for studying different physiological systems. However, (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate does have some limitations. It can be difficult to work with in certain experiments due to its volatility and can also be irritating to the skin and mucous membranes.
Direcciones Futuras
There are several future directions for research on (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate can reduce inflammation in a variety of systems, and further research is needed to explore its potential as a treatment for inflammatory conditions. Another area of interest is its potential as an anti-cancer agent. Studies have shown that (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate can inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, there is interest in exploring the use of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate in combination with other compounds for enhanced therapeutic effects.
Métodos De Síntesis
Menthol can be synthesized from peppermint oil through a process called fractional distillation. The oil is first extracted from the plant and then heated to separate the (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate from other compounds. The (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate is then purified through a process of crystallization.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its medicinal properties and has been found to have a wide range of applications. It has been used as a topical analgesic for pain relief, as a decongestant for respiratory issues, and as a flavoring agent in food and beverages. Menthol has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
1308-82-3 |
|---|---|
Nombre del producto |
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
Fórmula molecular |
C11H19O- |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
InChI |
InChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1 |
Clave InChI |
MCJZOJPTTRMDJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C[O-])C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)C[O-])C)C |
Sinónimos |
BORNITE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



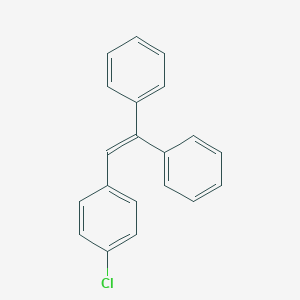
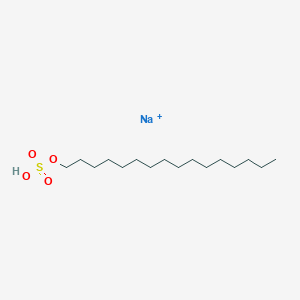
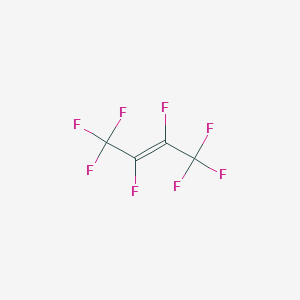
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
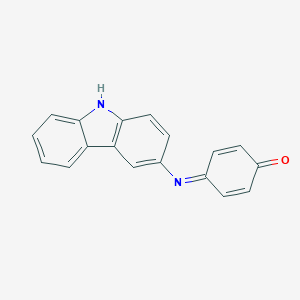

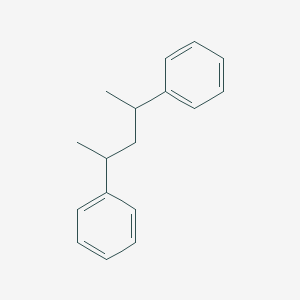
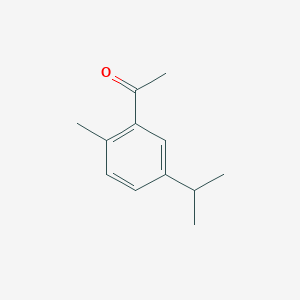

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
